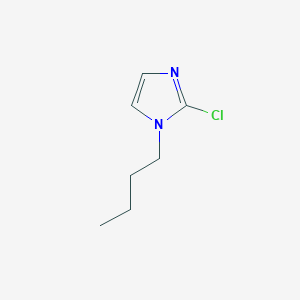
1-Butyl-2-chloro-1H-imidazole
Vue d'ensemble
Description
1-Butyl-2-chloro-1H-imidazole is a chemical compound with the molecular formula C7H11ClN2 and a molecular weight of 158.63 . It is a yellow solid at room temperature .
Synthesis Analysis
The synthesis of imidazoles, including 1-Butyl-2-chloro-1H-imidazole, has seen significant advances in recent years . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of 1-Butyl-2-chloro-1H-imidazole consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and a chlorine atom .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
1-Butyl-2-chloro-1H-imidazole has a predicted boiling point of 256.1±23.0 °C and a predicted density of 1.12±0.1 g/cm3 . Its pKa is predicted to be 4.13±0.31 .Applications De Recherche Scientifique
Therapeutic Potential
Imidazole, the core structure of 1-Butyl-2-chloro-1H-imidazole, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of Dissymmetric Chlorohydrin Ester
1-Butylimidazole has been reported to influence the synthesis of dissymmetric chlorohydrin ester .
Synthesis of Heterocyclic Mesomeric Betaine
1-Butylimidazole may be used in the synthesis of a heterocyclic mesomeric betaine .
Synthesis of 1-(1-butyl-3-imidazolio)propane-3-sulfonate (BIm3S)
1-Butylimidazole was used in the synthesis of 1-(1-butyl-3-imidazolio)propane-3-sulfonate (BIm3S) .
Key Component in Functional Molecules
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
1-Butyl-2-chloro-1H-imidazole is a type of imidazole, a class of organic compounds that are key components to functional molecules used in a variety of applications . Imidazoles generally inhibit the enzyme cytochrome P450 14α-demethylase , which plays a crucial role in the biosynthesis of sterols in fungi.
Mode of Action
The primary mode of action of 1-Butyl-2-chloro-1H-imidazole involves the inhibition of the enzyme cytochrome P450 14α-demethylase . This enzyme is responsible for the conversion of lanosterol to ergosterol, a critical component of fungal cell membranes . By inhibiting this enzyme, 1-Butyl-2-chloro-1H-imidazole disrupts the synthesis of ergosterol, leading to changes in the fungal cell membrane lipid composition .
Biochemical Pathways
The inhibition of cytochrome P450 14α-demethylase by 1-Butyl-2-chloro-1H-imidazole leads to a decrease in ergosterol synthesis and an accumulation of 14α-methyl sterols . This alters the cell membrane’s permeability and fluidity, affecting the function of membrane-bound enzymes and disrupting active transport mechanisms . The disruption of these biochemical pathways ultimately results in the growth inhibition of the fungal cell .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can vary widely depending on their chemical structure and formulation .
Result of Action
The result of 1-Butyl-2-chloro-1H-imidazole’s action is the disruption of fungal cell growth . By inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane, 1-Butyl-2-chloro-1H-imidazole alters the cell’s permeability and disrupts its normal functions . This leads to the inhibition of fungal cell growth and proliferation .
Action Environment
The action of 1-Butyl-2-chloro-1H-imidazole can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and efficacy . .
Propriétés
IUPAC Name |
1-butyl-2-chloroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-2-3-5-10-6-4-9-7(10)8/h4,6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDYIIIPSRKUPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653274 | |
| Record name | 1-Butyl-2-chloro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2-chloro-1H-imidazole | |
CAS RN |
1053655-55-2 | |
| Record name | 1-Butyl-2-chloro-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-2-chloro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










amine](/img/structure/B1460769.png)
![[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1460770.png)

![4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B1460775.png)
![2-[(4-Methoxyphenyl)methoxy]ethan-1-amine](/img/structure/B1460777.png)

